4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Description

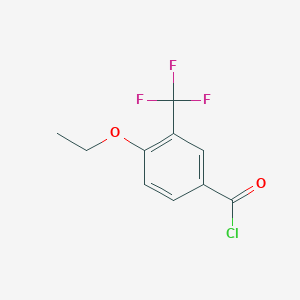

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (CAS: 647010-69-3) is a fluorinated aromatic acyl chloride with the molecular formula C₁₀H₈ClF₃O₂ and a molecular weight of 252.62 g/mol . It is characterized by an ethoxy (-OCH₂CH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl chloride scaffold. This compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical synthesis, particularly in N-acylation reactions to generate amide intermediates .

Properties

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVLARKLTDXMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of m-Xylene Derivatives

The initial step involves the chlorination of m-xylene or substituted m-xylene derivatives under free-radical conditions. This is catalyzed by ultraviolet radiation or chemical initiators to selectively produce trichloromethyl-substituted intermediates such as 3-(chloromethyl)benzotrichloride (CMBTC).

- Reagents and Conditions : Molecular chlorine, UV light or chemical initiators, scavengers (e.g., pyridine or trialkyl phosphates) to suppress ring chlorination.

- Selectivity : Conditions are optimized to favor trichloromethyl derivatives over tetra-, penta-, and hexachlorinated by-products, which are difficult to recycle.

- Purity : The product, CMBTC, can be obtained in crude form (~70% purity) or purified by distillation (>90% purity).

Selective Monochlorination to Form CMBTC

The trichloromethyl intermediate (CMBC) is further chlorinated in the presence of a strong aqueous base to form CMBTC.

- Chlorinating Agents : Hexachloroethane is preferred due to its solid state at room temperature and recyclability. Alternatives include carbon tetrachloride or mixtures thereof.

- Base : Sodium hydroxide or potassium hydroxide at concentrations above 50%, preferably 75% by weight.

- Phase Transfer Catalysts : Long-chain trialkylammonium halides (e.g., n-dodecyl-trimethylammonium halide) to facilitate the biphasic reaction.

- Reaction Conditions : Temperature range 40–120 °C, reaction time 3–6 hours.

- Yields : Approximately 85% or higher yield of CMBTC.

- Advantages : Use of concentrated base eliminates the need for azeotropic distillation, reducing foaming and simplifying the process.

Fluorination to Introduce the Trifluoromethyl Group

The critical step involves fluorination of CMBTC with hydrogen fluoride, selectively converting the trichloromethyl group to a trifluoromethyl group without affecting the chloromethyl group.

- Catalysts : Fluorides and chlorides of antimony, phosphorus, tantalum, niobium, etc., to enhance rate and selectivity.

- Impurities : Hexachloro-m-xylene impurities are converted to hexafluoro-m-xylene, which can be easily removed by distillation.

- Outcome : Formation of 3-(trifluoromethyl)benzyl chloride with high purity.

- Process Advantage : Avoids difficult fractional distillation of high boiling chlorinated xylenes by converting impurities to easily removable lower boiling fluorinated products.

Conversion to 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride

While the patents primarily focus on intermediates such as 3-trifluoromethyl benzyl chloride and related nitriles, the introduction of the ethoxy group and transformation to benzoyl chloride typically proceed via:

- Ethoxylation : Introduction of the ethoxy substituent on the aromatic ring, often via nucleophilic aromatic substitution or etherification of hydroxyl precursors.

- Oxidation and Chlorination : Conversion of the side chain to the benzoyl chloride functionality, commonly through oxidation of the methyl group to the acid followed by chlorination using reagents like thionyl chloride or oxalyl chloride.

Data Table Summarizing Key Reaction Steps

| Step | Reaction | Reagents & Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of m-xylene to trichloromethyl intermediate (CMBC) | Cl2, UV light or initiators; pyridine scavenger | Free-radical conditions, controlled temp | ~70-90% purity | Minimize ring chlorination and higher chlorinated by-products |

| 2 | Monochlorination of CMBC to CMBTC | Hexachloroethane, NaOH or KOH (≥75%), phase transfer catalyst | 40–120 °C, 3–6 h | ≥85% yield | Biphasic reaction; hexachloroethane recyclable |

| 3 | Fluorination of CMBTC to trifluoromethyl benzyl chloride | Hydrogen fluoride, Sb/P/Ta/Nb fluorides/chlorides catalysts | Controlled fluorination conditions | High purity product | Converts impurities to hexafluoro-m-xylene, simplifying purification |

| 4 | Ethoxylation and conversion to benzoyl chloride | Ethoxylation reagents, thionyl chloride or oxalyl chloride | Standard aromatic substitution and acyl chloride formation | Typical high yields (literature standard) | Final step to this compound |

Research Findings and Practical Considerations

- The stepwise chlorination and fluorination sequence is designed to maximize selectivity and yield while minimizing difficult purifications and hazardous by-products.

- Use of phase transfer catalysts and concentrated bases improves reaction rates and selectivity in chlorination steps.

- The fluorination step with hydrogen fluoride requires careful control and suitable catalysts to prevent side reactions.

- Recycling of reagents such as hexachloroethane and tetrachloroethylene enhances process sustainability and cost-efficiency.

- The described methods are scalable and have been patented, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted benzoyl derivatives.

Coupling Reactions: The products are biaryl compounds formed through the coupling of the benzoyl chloride with aryl boronic acids.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances electrophilicity, making it a potent acylating agent in nucleophilic substitution reactions.

Common Reactions Include :

- Nucleophilic Substitution : The chloride group can be replaced by amines, alcohols, or thiols, yielding substituted benzoyl derivatives.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in drug development and material sciences.

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Base (e.g., triethylamine) | Substituted Benzoyl Derivatives |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids | Palladium catalysts | Biaryl Compounds |

Biological Applications

In biological research, this compound is employed for modifying biomolecules to study biological processes. Its ability to act as an acylating agent allows researchers to explore interactions between small molecules and proteins or nucleic acids.

Pharmaceutical Development

The compound plays a critical role in synthesizing potential drug candidates. For instance, it has been used in the preparation of various trifluoromethyl-containing drugs that exhibit enhanced biological activity due to the presence of the trifluoromethyl group .

Industrial Applications

This compound is also significant in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and other advanced materials used in various industries.

Reaction Overview :

Case Studies

Recent studies have highlighted the utility of this compound in drug synthesis:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the trifluoromethyl group enhances its electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Structural Analogues and Their Properties

The following table compares 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride with five analogues differing in substituent type and position:

*Density data for 4-Methoxy-3-(trifluoromethyl)benzoyl chloride inferred from structurally similar compounds .

Electronic Effects

- The ethoxy group in this compound is a stronger electron donor compared to methoxy (-OCH₃) or fluoro (-F) groups, which may reduce electrophilicity at the carbonyl carbon compared to analogues like 4-Fluoro-3-(trifluoromethyl)benzoyl chloride .

- The trifluoromethyl group at the 3-position enhances electron-withdrawing effects, stabilizing the acyl chloride intermediate and facilitating nucleophilic acyl substitution reactions .

Lipophilicity

- While experimental logP data for this compound is unavailable, analogues like 4-Fluoro-3-(trifluoromethyl)benzoyl chloride exhibit a logP of 3.224, indicating moderate hydrophobicity .

Commercial Availability

- Suppliers like CymitQuimica and Alfa list this compound at premium prices (e.g., JPY 5,700/5g), reflecting its specialized applications .

Biological Activity

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride, with the molecular formula CHClFO and a molecular weight of 252.62 g/mol, is a chemical compound that has garnered attention due to its diverse applications in chemistry and biology. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and plays a significant role in modifying biomolecules for biological studies.

The synthesis of this compound typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl). This reaction is conducted under reflux conditions, converting the benzoic acid into the corresponding benzoyl chloride. The presence of the trifluoromethyl group enhances its electrophilicity, making it more reactive towards nucleophiles, which is crucial for its biological activity .

The biological activity of this compound can be attributed to its role as an acylating agent. It reacts with nucleophiles to form acylated products, which can interact with various biological targets. The trifluoromethyl group significantly increases the compound's electrophilicity, enhancing its reactivity .

Applications in Biological Research

- Modification of Biomolecules : The compound is employed in modifying proteins and nucleic acids to study their functions and interactions within biological systems.

- Drug Development : It serves as a precursor in synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors .

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds incorporating this group have shown improved potency against various biological targets compared to their non-fluorinated analogs.

Case Studies

- Inhibition Studies : Research indicates that derivatives containing the trifluoromethyl group exhibit increased inhibition rates against enzymes such as reverse transcriptase, showcasing their potential in antiviral drug development .

- Antiplasmodial Activity : In a study focusing on antiplasmodial compounds, it was found that modifications similar to those made by this compound resulted in significant activity against Plasmodium falciparum, a malaria-causing parasite .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Structure | High | Strong electrophilic character due to CF |

| 4-Ethoxy-3-benzoyl chloride | Structure | Moderate | Lacks trifluoromethyl group |

| 4-Ethoxy-3-chlorobenzoyl chloride | Structure | Low | Less reactive than CF derivatives |

Q & A

Q. Q1: What are the standard methods for synthesizing 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves reacting 4-ethoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions (e.g., dry dichloromethane) for 4–6 hours . The reaction progress can be monitored by FT-IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and the emergence of a carbonyl chloride C=O stretch (~1770–1810 cm⁻¹). Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or recrystallization in non-polar solvents (e.g., hexane).

Key Data for Characterization:

- NMR : The ethoxy group (-OCH₂CH₃) shows a triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 3.5–4.0 ppm, OCH₂) in ¹H NMR. The trifluoromethyl (-CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .

- Mass Spectrometry : Expected molecular ion [M⁺] at m/z 252.57 (C₁₀H₈ClF₃O₂). Fragmentation patterns include loss of Cl (Δ m/z 35.5) and CO (Δ m/z 28) .

Advanced Reaction Optimization

Q. Q2: How does the ethoxy substituent influence reactivity in nucleophilic acyl substitution reactions compared to other substituents (e.g., fluoro or methyl)?

Methodological Answer: The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, which decreases the electrophilicity of the carbonyl carbon compared to electron-withdrawing groups (e.g., -CF₃ or -NO₂). This reduces reactivity toward nucleophiles like amines or alcohols. To enhance reactivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ catalysts such as DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Optimize temperature: Reactions may require higher temperatures (50–80°C) compared to more reactive benzoyl chlorides (e.g., 4-nitro derivatives).

Case Study : In the synthesis of amides, reaction yields drop from ~90% (4-CF₃ analogs) to ~65% for ethoxy derivatives unless catalytic DMAP is added .

Analytical Challenges

Q. Q3: What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

Methodological Answer:

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm. The ethoxy carbons appear at δ 60–65 (OCH₂) and δ 14–18 (CH₃), while -CF₃ shows a quartet (δ 120–125 ppm, J ≈ 270 Hz) .

- IR Spectroscopy : Confirm the absence of carboxylic acid O-H stretches and presence of C-Cl stretches (~550–600 cm⁻¹).

- X-ray Crystallography : Resolves spatial arrangement of substituents; the ethoxy group introduces steric hindrance, affecting crystal packing .

Applications in Chiral Chromatography

Q. Q4: How can this compound be utilized in developing chiral stationary phases for supercritical fluid chromatography (SFC)?

Methodological Answer: Fluorinated benzoyl chlorides are key intermediates for derivatizing polysaccharides (e.g., cellulose) to enhance enantioselectivity. Steps include:

Functionalization : React the benzoyl chloride with cellulose hydroxyl groups in anhydrous pyridine at 60°C for 24 hours.

Coating : Deposit the derivative on silica gel (5 µm particles) using a proprietary solvent-evaporation process.

Performance Testing : Evaluate chiral resolution using racemic mixtures (e.g., ibuprofen or propranolol) under SFC conditions (CO₂/methanol mobile phase, 25°C) .

Data Insight : Fluorinated phases improve resolution for polar analytes; the ethoxy group may enhance hydrophobicity, extending applications to non-polar compounds .

Safety and Handling Protocols

Q. Q5: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C in amber glass to prevent hydrolysis.

- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties (UN 3265, Packing Group II) .

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and absorb with vermiculite.

Decomposition Products : Hydrolysis yields HCl and 4-ethoxy-3-(trifluoromethyl)benzoic acid, detectable via pH monitoring .

Mechanistic Studies

Q. Q6: How can kinetic studies elucidate the hydrolysis mechanism of this benzoyl chloride in aqueous media?

Methodological Answer:

- Pseudo-First-Order Kinetics : Monitor hydrolysis by conductivity (tracking [HCl]) or UV-Vis (loss of C=O absorbance at ~280 nm).

- Variables : Vary pH (2–10), temperature (25–60°C), and ionic strength (NaCl 0–1 M).

- Activation Parameters : Calculate ΔH‡ and ΔS‡ using Arrhenius plots.

Findings : Hydrolysis rate increases with pH due to nucleophilic attack by OH⁻. The -CF₃ group stabilizes the transition state via electron withdrawal, accelerating hydrolysis compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.